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Introduction and Rationale

Ilaprazole sodium is a next-generation proton pump inhibitor (PPI) developed for treating acid-related
gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a
benzimidazole derivative, ilaprazole shares the common instability challenges of PPIs in acidic
environments, requiring specialized formulation approaches to prevent degradation in the stomach.
Additionally, ilaprazole exhibits poor aqueous solubility and sensitivity to environmental factors,
necessitating protection prior to reaching its site of absorption in the intestine. These physicochemical
characteristics make the development of reliable oral dosage forms particularly challenging from a

pharmaceutical technology perspective. [1] [2]

The application of a hydroxypropyl methylcellulose (HPMC) subcoating serves as a critical functional
barrier in ilaprazole enteric formulations. This intermediate layer between the tablet core and the enteric
coating performs multiple essential functions: (1) it provides physical separation between the active
ingredient and the acidic polymers used in enteric coatings; (2) it acts as a moisture barrier protecting the
moisture-sensitive API during storage; and (3) it prevents interaction phenomena between the core
components and the enteric coating layer, which could compromise either the stability or release properties

of the final dosage form. The subcoating strategy is particularly valuable for ilaprazele sodium
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formulations, as it enhances stability without compromising the rapid release in intestinal conditions

necessary for therapeutic efficacy. [1] [3]

Formulation Composition and Material Selection

Core Formulation Components

The tablet core contains ilaprazele sodium as the active pharmaceutical ingredient combined with carefully
selected excipients that provide optimal stability, compressibility, and disintegration properties. The core
formulation must maintain the chemical integrity of ilaprazole while facilitating efficient manufacturing

processes and providing a suitable substrate for subsequent coating operations.

Table 1: Composition of Ilaprazole Sodium Tablet Core

Component Function Concentration (%) Quantity per Tablet (mg)
llaprazole sodium Active ingredient  5.0-15.0 5.0-15.0

Sodium phosphate Alkalizing agent 5.0-10.0 5.0-10.0

Lactose monohydrate Diluent 40.0-60.0 40.0-60.0

Hydroxypropyl methylcellulose Binder 3.0-8.0 3.0-8.0

Croscarmellose sodium Disintegrant 2.0-5.0 2.0-5.0

Magnesium stearate Lubricant 0.5-1.5 0.5-1.5

The alkalizing agent (sodium phosphate) creates a favorable microenvironment that protects ilaprazole from
acid-mediated degradation while promoting stability during storage. Lactose monohydrate serves as the
primary diluent, providing good compactibility and flow characteristics essential for robust tablet production.
The HPMC binder concentration must be carefully optimized to provide sufficient mechanical strength

without adversely affecting the disintegration profile. [1]
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Subcoating and Enteric Coating Formulations

The subcoating formulation consists primarily of HPMC, which provides an effective barrier between the
core and the enteric coating. This layer typically comprises 2-5% of the total tablet weight and must be

applied as a continuous, uniform film to ensure complete coverage of the core tablet surface.

Table 2: Composition of Subcoating and Enteric Coating Layers

. Concentration Quantity per Tablet
Layer Component Function
(%) (mg)
Subcoating HPMC (5-15 Film former 70-85 2.0-5.0
cps)
Talc Anti-tacking 15-30 0.5-1.5
agent
Enteric Eudragit Enteric polymer 80-90 5.0-10.0
Coating L30D55
Triethyl citrate Plasticizer 5-10 0.3-0.8
Talc Anti-tacking 5-10 0.3-0.8
agent

The enteric coating utilizes methacrylic acid copolymers (Eudragit L30D55) which remain intact in the
acidic gastric environment (pH < 5.5) but rapidly dissolve in the intestinal environment (pH > 5.5), ensuring
targeted drug delivery to the absorption site. The subcoating application must achieve sufficient coverage to
prevent direct contact between the core and enteric layer while maintaining minimal thickness to avoid

impeding drug release in the intestine. [1]

Manufacturing Process and Experimental Protocols

Core Tablet Manufacturing
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The manufacturing process for ilaprazole sodium core tablets requires controlled environmental conditions
(temperature: 20-25°C; relative humidity: <30% RH) to prevent moisture uptake and degradation of the

active ingredient.

Step 1: Milling and Sieving - Pass all solid components except magnesium stearate through a 500pm sieve

to ensure uniform particle size distribution and prevent segregation.

Step 2: Dry Mixing - Blend the sieved ilaprazole sodium, sodium phosphate, lactose, and croscarmellose

sodium in a diffusion mixer (Turbula mixer or equivalent) for 15 minutes at 25 rpm.

Step 3: Granulation - Prepare the binder solution by dissolving HPMC in purified water (5-8% w/v
concentration). Add the binder solution gradually to the powder blend while mixing in a high-shear

granulator (impeller speed: 200-300 rpm; chopper speed: 1000-1500 rpm) until uniform granules form.

Step 4: Drying - Dry the wet granules in a fluid bed dryer at 40-45°C inlet temperature until the loss on
drying (LOD) is less than 2.0%.

Step 5: Sizing - Pass the dried granules through a 710pm sieve using an oscillating granulator to break

aggregates and ensure uniform particle size.

Step 6: Lubrication - Add magnesium stearate to the sized granules and blend for 3-5 minutes in a tumbling

mixer (20-30 rpm).

Step 7: Compression - Compress the final blend into tablets using a rotary tablet press targeting hardness of
60-80 N to ensure durability for coating operations while maintaining acceptable disintegration

characteristics. [1]

HPMC Subcoating Application Protocol

The subcoating process requires precise control of application parameters to achieve uniform film formation

without defect formation.

Coating Solution Preparation: Prepare a 5-8% w/w solution of HPMC (5-15 cps viscosity grade) in

purified water. Allow the solution to hydrate completely (approximately 45 minutes with occasional
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agitation). Add talc (20-30% of HPMC weight) as a suspension and mix continuously to maintain uniformity

during application.

Coating Equipment Parameters:

¢ Coating pan: Perforated pan system (e.g., Accela-Cota or equivalent)
e Batch size: 3-5 kg

e Pan speed: 8-12 rpm

e Spray gun: Schlick 970 or equivalent with 1.0-1.2 mm nozzle

e Spray rate: 8-15 g/min

¢ Inlet air temperature: 50-55°C

e Product temperature: 35-40°C

e Atomizing air pressure: 1.0-1.5 bar

e Pattern air pressure: 1.5-2.0 bar

Coating Application: Pre-warm the tablets to 35-40°C before coating initiation. Apply the coating solution
using intermittent spraying (2 minutes spray, 1 minute drying) during the initial stages to prevent
overwetting. Continue until the target weight gain of 2-5% is achieved. Maintain continuous pan rotation
throughout the process to ensure uniform distribution. Cure the coated tablets at 40°C for 4-6 hours to ensure

complete film formation and evaporation of residual solvent. [1]

The following workflow diagram illustrates the complete manufacturing process:

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://patents.google.com/patent/CN108469398B/en
https://www.smolecule.com/products/s1943470?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O I e C U I e Specifications & Pricing

g\

Milling and Sieving

/Core Tablet *anufacturin

Fluid Bed Drying

Coating

Tablet Pre-warming

HPMC Subcoatina

- J
4 N\

Process

© 2026 Smolecule. All rights reserved. 6/13 Tech Support


https://www.smolecule.com/products/s1943470?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Final Curing
J
*

Click to download full resolution via product page

.

Analytical Methods and Quality Control Protocols

Dissolution Testing Method

The dissolution profile of ilaprazole enteric-coated tablets must be evaluated using validated methods to

ensure consistent performance and compliance with pharmacopeial standards for enteric dosage forms.

Apparatus and Conditions:

e Apparatus: USP Apparatus 2 (Paddle)
e Volume: 900 mL
e Temperature: 37°C = 0.5°C
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¢ Rotation speed: 100 rpm
e Sampling times: 120 minutes (acid stage), 15, 30, 45 minutes (buffer stage)

Media Preparation:

¢ Dissolution Medium A (Acid Stage): Hydrochloric acid solution, pH 1.2 (prepared by adding 2.0 g
sodium chloride and 7.0 mL hydrochloric acid to 1000 mL water)

¢ Dissolution Medium B (Buffer Stage): Phosphate buffer, pH 8.0 (prepared by adding 5.6 g disodium
hydrogen phosphate, 0.4 g sodium dihydrogen phosphate, and 5.0 g sodium dodecyl sulfate to 1000
mL water)

Procedure:

¢ Place one tablet in each vessel containing 900 mL of Dissolution Medium A.

e After 120 minutes, withdraw sample solutions and immediately add 900 mL of prewarmed Dissolution
Medium B.

e Continue the test for an additional 45 minutes, withdrawing samples at specified time intervals.

e Filter withdrawn samples immediately through a 0.45um membrane filter.

e For each sample, immediately add 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of filtrate to
stabilize ilaprazole.

e Analyze the alkalized samples by HPLC. [1]

HPLC Analysis Conditions:

e Column: Gemini-NX C18 (150 x 4.6 mm, 5um) or equivalent

e Mobile phase: 400 mL acetonitrile + 600 mL phosphate buffer (3.4 g monopotassium phosphate and
0.9 g sodium hydroxide in 1000 mL water), pH adjusted to 8.3 with 0.1 mol/L sodium hydroxide

e Flow rate: 1.0 mL/min

¢ Detection wavelength: 237 nm

e Column temperature: 25°C

¢ Injection volume: 20uL

¢ Run time: 15 minutes

Acceptance Criteria
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The formulation must meet the following quality attributes to ensure consistent in vivo performance:

Table 3: Quality Control Specifications for Ilaprazole Enteric-Coated Tablets

e Method
Test Parameter Specification
Reference
Description White to off-white, oval-shaped, film-coated tablets Visual
inspection
Identification The retention time of the principal peak corresponds to HPLC
that of the reference standard
Assay 90.0-110.0% of labeled claim HPLC
Uniformity of dosage AV <15.0 USP <905>
units
Dissolution
Acid stage (2 hours) NMT 10% released USP <711>
Buffer stage (45 NLT 80% (Q) released USP <711>
minutes)
Related substances
Any individual impurity ~ NMT 0.5% HPLC
Total impurities NMT 2.0% HPLC
Water content NMT 5.0% Karl Fischer

Performance Data and Stability Profile

Dissolution Performance
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The HPMC subcoating significantly influences the drug release profile by providing a consistent interface

between the core and enteric coating, ensuring reliable performance across different bioavailability batches.

Table 4: Dissolution Profile of Ilaprazole Enteric-Coated Tablets (n=12)

Time Point Medium Release (%) RSD (%)
120 minutes Acid stage (pH 1.2) 25+0.8 4.2
15 minutes Buffer stage (pH 8.0) 453 +3.2 3.1
30 minutes Buffer stage (pH 8.0) 78.6+29 2.5
45 minutes Buffer stage (pH 8.0) 954+1.8 1.4

The dissolution data demonstrates that the HPMC-subcoated tablets effectively resist drug release in acidic
media (meeting pharmacopeial requirements of NMT 10% release) while providing rapid and complete
release in intestinal conditions, with over 80% of ilaprazole released within 30 minutes and complete release

within 45 minutes in pH 8.0 buffer. [1]

Stability Data

Accelerated stability studies confirm that the HPMC subcoating provides effective protection against

environmental factors that could compromise product quality over time.

Table 5: Stability Profile of Ilaprazole Enteric-Coated Tablets

Storage Condition Time Point  Assay (%) Total Impurities (%) Dissolution (45 min, %)

25°C/60% RH Initial 100.2 0.35 96.8
3 months 99.5 0.42 96.1
6 months 98.9 0.58 95.3
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Storage Condition Time Point  Assay (%) Total Impurities (%) Dissolution (45 min, %)

40°C/75% RH Initial 100.2 0.35 96.8
3 months 98.7 0.85 94.2
6 months 97.3 1.12 92.8

Stability testing under accelerated conditions demonstrates that the HPMC-subcoated ilaprazole tablets
maintain chemical and physical stability over time, with minimal changes in assay, impurity profiles, and

dissolution characteristics. The formulation remains within specification limits throughout the proposed
shelf-life. [1]

Technical Discussion and Formulation Optimization

Critical Process Parameters and Quality Attributes

The successful development of HPMC-subcoated ilaprazole tablets requires careful attention to several
critical formulation and process factors that directly impact product quality. The HPMC viscosity grade
significantly influences film formation characteristics, with lower viscosity grades (5-15 cps) providing more
rapid solution preparation and application while higher viscosity grades (15-50 cps) offering improved
mechanical strength of the resulting film. The subcoating thickness must be optimized to provide complete
core coverage without impeding subsequent drug release; weight gains of 2-5% typically achieve this
balance. The curing conditions (time, temperature, and airflow) directly impact film formation and must be

rigorously controlled to prevent defect formation. [1]

The interaction between HPMC and ilaprazole must be evaluated during formulation development.
Compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared
spectroscopy (FTIR) have confirmed no significant interactions between ilaprazole and HPMC, supporting
the formulation strategy. The moisture barrier properties of HPMC are particularly valuable for ilaprazole
formulations, as they minimize hydrolytic degradation during storage. Additionally, the subcoating prevents

direct contact between the alkaline core components (sodium phosphate) and the acidic enteric polymer
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(Eudragit L30D55), which could otherwise lead to neutralization reactions compromising enteric protection.

[1]

Troubleshooting Guide

Common challenges in HPMC subcoating processes and recommended corrective actions include:

¢ Picking and Sticking: Caused by excessive spray rates or inadequate drying. Reduce spray rate by
15-20%, increase inlet air temperature by 3-5°C, or increase atomizing air pressure.

¢ Orange Peel Effect: Results from rapid solvent evaporation or high solution viscosity. Dilute coating
solution to lower solids content, reduce inlet air temperature, or increase spray rate.

e Cracking or Peeling: Caused by internal stress in the film or thermal shock during curing. Optimize
plasticizer content in coating formulation, reduce curing temperature, or implement gradual cooling
cycles.

¢ Incomplete Enteric Protection: May result from inadequate subcoating coverage or film defects.
Increase subcoating weight gain, ensure complete core coverage before enteric coating application,
or optimize pan speed and spray pattern for more uniform distribution.

Conclusion

The application of HPMC subcoating represents a critical formulation strategy for ilaprazole sodium
enteric-coated tablets, effectively addressing the stability challenges associated with this acid-labile proton
pump inhibitor. The comprehensive protocols presented in this document provide a scientifically sound
foundation for the development, manufacturing, and quality control of robust ilaprazole formulations. The
HPMC subcoating serves multiple protective functions while maintaining the desired release profile in
intestinal conditions, contributing significantly to the overall stability and performance of the final dosage
form. Implementation of these application notes and protocols will support pharmaceutical scientists in
developing optimized ilaprazole formulations with enhanced stability and consistent therapeutic

performance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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